molecular formula C28H31N3O3S2 B12012855 N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 617694-11-8

N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B12012855
CAS No.: 617694-11-8
M. Wt: 521.7 g/mol
InChI Key: DRTXKDHZVXOITH-IZHYLOQSSA-N
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Description

N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a thiazolidine ring, and a phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Indole Ring Synthesis: The indole ring is often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the synthesized thiazolidine and indole rings with the phenyl group through an acylation reaction, using reagents such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the indole and thiazolidine rings, potentially converting them to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting bioactivity due to its indole and thiazolidine moieties. These structures are known to interact with various biological targets, potentially leading to applications in drug discovery and development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. The presence of the indole ring suggests possible activity as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or DNA. The indole ring might facilitate binding to tryptophan-binding sites, while the thiazolidine ring could interact with sulfur-containing biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
  • N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]propionamide
  • N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]butyramide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

CAS No.

617694-11-8

Molecular Formula

C28H31N3O3S2

Molecular Weight

521.7 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C28H31N3O3S2/c1-4-5-6-7-10-15-30-27(34)25(36-28(30)35)24-20-11-8-9-12-22(20)31(26(24)33)17-23(32)29-21-14-13-18(2)16-19(21)3/h8-9,11-14,16H,4-7,10,15,17H2,1-3H3,(H,29,32)/b25-24-

InChI Key

DRTXKDHZVXOITH-IZHYLOQSSA-N

Isomeric SMILES

CCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C)/SC1=S

Canonical SMILES

CCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C)SC1=S

Origin of Product

United States

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